molecular formula C16H14BrNO2S B2743555 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396808-82-4

7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2743555
CAS No.: 1396808-82-4
M. Wt: 364.26
InChI Key: DFQHRYFSSICTNZ-UHFFFAOYSA-N
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Description

7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class

Scientific Research Applications

Chemistry

In chemistry, 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable electrophile to form the benzoxazepine ring.

    Attachment of the Methylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.).

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding reduced forms of the compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific application. Generally, compounds of this nature may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-fluoro-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

The presence of the bromine atom in 7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can influence its reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in how the compound interacts with other molecules, potentially offering unique advantages in specific applications.

Properties

IUPAC Name

7-bromo-4-(4-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S/c1-21-14-5-3-13(4-6-14)18-9-11-8-12(17)2-7-15(11)20-10-16(18)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQHRYFSSICTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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